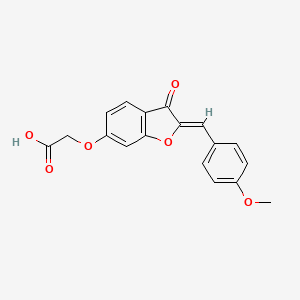

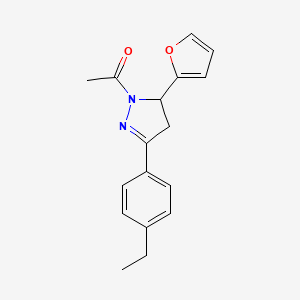

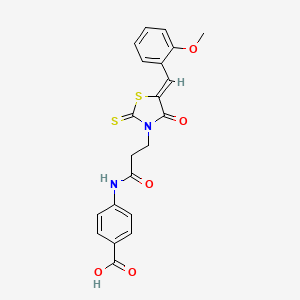

N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a chemical compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The X-ray powder diffraction (XRPD) pattern for the new compound was analyzed and found to be crystallized in an orthorhombic system with space group Fdd 2 (No. 43) and refined unit-cell parameters a = 33.053 (7) Å, b = 41.558 (9) Å, c = 5.841 (1) Å and V = 8023 (2) Å3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a cationic imino Diels–Alder reaction . This reaction is catalyzed by BF3.OEt2 .Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antibacterial Activity

A study outlined a green synthesis approach for quinoxaline derivatives, including steps relevant to producing compounds related to N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine. This research demonstrated that these compounds exhibit significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria, highlighting their potential as antibacterial agents (Alavi et al., 2017).

Copper(II)-Catalyzed Remote Sulfonylation

Another study focused on the remote sulfonylation of aminoquinolines, a category to which this compound belongs. This research highlighted an environmentally friendly method using sodium sulfinates as sulfide sources, indicating a less odorous and more sustainable approach to synthesizing such compounds (Xia et al., 2016).

Zinc(II) Sensing Biological Application

One innovative application involved the development of fluorescein-based dyes derived from aminoquinoline for sensing biological Zn(II). These dyes, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a substantial dynamic range for detecting zinc in biological systems, demonstrating the versatility of quinoline derivatives in biochemical sensor design (Nolan et al., 2005).

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. One such study synthesized a series of benzothiazole sulfonamides containing the quinoxaline ring system, showing significant in vivo diuretic activity and hinting at potential applications in cancer treatment through enzyme inhibition and modulation of cellular pathways (Husain et al., 2016). Another research effort designed and evaluated benzofuro[3,2-c]quinoline derivatives as antileukemia agents, providing a promising direction for developing novel antileukemia compounds (Lin et al., 2020).

Zukünftige Richtungen

The future directions for “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” could involve further exploration of its pharmacological importance, given the interest in quinoline derivatives . Researchers are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Eigenschaften

IUPAC Name |

N-benzyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25-21-12-7-17(24)13-20(21)23(22)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQISXKBKDKDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)

![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)

![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)